N-{4-[(2,2'-dichloro-6-phenyl-4,5'-bipyrimidin-4'-yl)amino]phenyl}acetamide
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Overview
Description
N-{4-[(2,2’-dichloro-6-phenyl-4,5’-bipyrimidin-4’-yl)amino]phenyl}acetamide is a complex organic compound characterized by its unique bipyrimidinyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,2’-dichloro-6-phenyl-4,5’-bipyrimidin-4’-yl)amino]phenyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the bipyrimidinyl core, followed by the introduction of the phenyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,2’-dichloro-6-phenyl-4,5’-bipyrimidin-4’-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
N-{4-[(2,2’-dichloro-6-phenyl-4,5’-bipyrimidin-4’-yl)amino]phenyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,2’-dichloro-6-phenyl-4,5’-bipyrimidin-4’-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Properties
Molecular Formula |
C22H16Cl2N6O |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-[4-[[2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)pyrimidin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C22H16Cl2N6O/c1-13(31)26-15-7-9-16(10-8-15)27-20-17(12-25-21(23)30-20)19-11-18(28-22(24)29-19)14-5-3-2-4-6-14/h2-12H,1H3,(H,26,31)(H,25,27,30) |
InChI Key |
UCQYSMOQHPQJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC=C2C3=NC(=NC(=C3)C4=CC=CC=C4)Cl)Cl |
Origin of Product |
United States |
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